Cas no 85363-04-8 (N-Boc-2-aminoacetonitrile)

N-Boc-2-aminoacetonitrile structure
N-Boc-2-aminoacetonitrile structure
Product Name:N-Boc-2-aminoacetonitrile
CAS 번호:85363-04-8
MF:C7H12N2O2
메가와트:156.182381629944
MDL:MFCD00239390
CID:60869
PubChem ID:24868044
Update Time:2024-10-26

N-Boc-2-aminoacetonitrile 화학적 및 물리적 성질

이름 및 식별자

    • N-(tert-Butoxycarbonyl)-2-aminoacetonitrile
    • 2-(Boc-amino)acetonitrile
    • BOC-2-AMINOACETONITRILE (N-TERT-BUTOXYCARBONYL)-2-AMINOACETONITRILE)
    • N-Boc-2-aminoacetonitrile
    • tert-Butyl (cyanomethyl)carbamate
    • tert-butyl N-(cyanomethyl)carbamate
    • Carbamicacid, (cyanomethyl)-, 1,1-dimethylethyl ester (9CI)
    • (tert-Butoxycarbonylamino)acetonitrile
    • N-tert-Butoxycarbonylaminoacetonitrile
    • tert-Butyl cyanomethylcarbamate
    • N-Boc-aminoacetonitrile
    • Carbamic acid, (cyanomethyl)-, 1,1-dimethylethyl ester
    • SMZKPZXYDDZDJG-UHFFFAOYSA-N
    • Boc-Gly-Nitrile
    • zlchem 1061
    • (N-Boc-amino)acetonitrile
    • tert-Butyl cyanomethylcarbamate #
    • ZLD0527
    • N1N445
    • KM2316
    • (tert-butoxycarbonylamino)acetonitr
    • 1,1-Dimethylethyl N-(cyanomethyl)carbamate (ACI)
    • Carbamic acid, (cyanomethyl)-, 1,1-dimethylethyl ester (9CI)
    • MDL: MFCD00239390
    • 인치: 1S/C7H12N2O2/c1-7(2,3)11-6(10)9-5-4-8/h5H2,1-3H3,(H,9,10)
    • InChIKey: SMZKPZXYDDZDJG-UHFFFAOYSA-N
    • 미소: N#CCNC(OC(C)(C)C)=O

계산된 속성

  • 정밀분자량: 156.09000
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 184
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 2
  • 소수점 매개변수 계산 참조값(XlogP): 0.7
  • 토폴로지 분자 극성 표면적: 62.1

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 1.1832 (rough estimate)
  • 융해점: 53-57 °C (lit.)
  • 비등점: 186 °C(lit.)
  • 플래시 포인트: ?? ?:235.4°F
    ?? ?:113°C
  • 굴절률: 1.4880 (estimate)
  • PSA: 62.12000
  • LogP: 1.42558
  • 용해성: 미확정

N-Boc-2-aminoacetonitrile 보안 정보

  • 기호: GHS07
  • 신호어:Warning
  • 피해 선언: H302-H312-H332
  • 경고성 성명: P280
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 위험 범주 코드: 20/21/22
  • 보안 지침: S36
  • 위험물 표지: Xn
  • 저장 조건:Store at room temperature
  • 위험 용어:R20/21/22

N-Boc-2-aminoacetonitrile 세관 데이터

  • 세관 번호:2926909090
  • 세관 데이터:

    ?? ?? ??:

    2926909090

    개요:

    2926909090 기타 아크릴 화합물.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    HS: 2926909090 기타 아크릴 기능 화합물 부가가치세: 17.0% 환급률: 9.0% 규제 조건: 없음??? ??:6.5% General tariff:30.0%

N-Boc-2-aminoacetonitrile 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Fluorochem
092629-1g
N-(Tert-butoxycarbonyl)-2-aminoacetonitrile
85363-04-8 95%
1g
£10.00 2022-03-01
Fluorochem
092629-5g
N-(Tert-butoxycarbonyl)-2-aminoacetonitrile
85363-04-8 95%
5g
£35.00 2022-03-01
Fluorochem
092629-10g
N-(Tert-butoxycarbonyl)-2-aminoacetonitrile
85363-04-8 95%
10g
£54.00 2022-03-01
Fluorochem
092629-25g
N-(Tert-butoxycarbonyl)-2-aminoacetonitrile
85363-04-8 95%
25g
£108.00 2022-03-01
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY019810-1g
2-(Boc-amino)acetonitrile
85363-04-8 >97%
1g
¥40.00 2025-04-12
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY019810-5g
2-(Boc-amino)acetonitrile
85363-04-8 >97%
5g
¥40.00 2025-04-12
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY019810-10g
2-(Boc-amino)acetonitrile
85363-04-8 >97%
10g
¥52.00 2025-04-12
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY019810-25g
2-(Boc-amino)acetonitrile
85363-04-8 >97%
25g
¥128.00 2025-04-12
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY019810-100g
2-(Boc-amino)acetonitrile
85363-04-8 >97%
100g
¥504.00 2025-04-12
abcr
AB336140-1 g
N-Boc-aminoacetonitrile, 95%; .
85363-04-8 95%
1g
€70.20 2022-06-10

N-Boc-2-aminoacetonitrile 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  overnight, 60 °C
참조
2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases
Chen, Pinhong; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(19), 6229-6232

합성 방법 2

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane
참조
A convenient large scale synthesis of N-BOC-ethylenediamine
Ravikumar, Vasulinga T., Synthetic Communications, 1994, 24(12), 1767-72

합성 방법 3

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  overnight, reflux
참조
Fast and pH-Independent Elimination of trans-Cyclooctene by Using Aminoethyl-Functionalized Tetrazines
Sarris, Alexi J. C.; et al, Chemistry - A European Journal, 2018, 24(68), 18075-18081

합성 방법 4

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
참조
Synthesis of Substituted Azabicycloalkanes
Kuenburg, Bernhard, 1991, , ,

합성 방법 5

반응 조건
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ,  Water
참조
2-Aminoacetonitrile
Tauber, Johannes; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-4

합성 방법 6

반응 조건
1.1 Solvents: Dichloromethane ;  5 min, rt
1.2 Catalysts: Trimethylsilyl triflate ;  < 5 min, rt; 30 min, rt
2.1 Reagents: Benzoic acid, cesium salt (1:1) Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Tetrahydrofuran ;  5 - 18 h, 25 - 34 °C
참조
Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation
Le Vaillant, Franck; et al, Chemical Science, 2017, 8(3), 1790-1800

합성 방법 7

반응 조건
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ,  Water
2.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran
참조
A convenient and general method for the preparation of tert-butoxycarbonylaminoalkanenitriles and their conversion to mono-tert-butoxycarbonylalkanediamines
Houssin, Raymond; et al, Synthesis, 1988, (3), 259-61

합성 방법 8

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  16 h, 60 °C
참조
Cooperative Metal-Coordination and Ion Pairing in Tripeptide Recognition
Wright, Aaron T.; et al, Organic Letters, 2004, 6(9), 1341-1344

합성 방법 9

반응 조건
1.1 Reagents: Pyridine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran ;  2 h, -10 °C
참조
Synthesis of Boc-amino tetrazoles derived from α-amino acids
Sureshbabu, Vommina V.; et al, Synthetic Communications, 2009, 39(3), 395-406

합성 방법 10

반응 조건
1.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran
참조
A convenient and general method for the preparation of tert-butoxycarbonylaminoalkanenitriles and their conversion to mono-tert-butoxycarbonylalkanediamines
Houssin, Raymond; et al, Synthesis, 1988, (3), 259-61

합성 방법 11

반응 조건
1.1 Reagents: Pyridine ,  Trifluoroacetic anhydride ;  30 min, rt
참조
Primary amides as selective inhibitors of cathepsin K
Leger, Serge; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(15), 4328-4332

합성 방법 12

반응 조건
1.1 Reagents: Triphenylphosphine ,  Bromine Solvents: Dimethylformamide
1.2 Reagents: Potassium carbonate
1.3 Reagents: Trifluoroacetic acid
참조
The Aza-[2,3]-Wittig Sigmatropic Rearrangement of Acyclic Amines: Scope and Limitations of Silicon Assistance
Anderson, James C.; et al, Journal of Organic Chemistry, 2000, 65(26), 9152-9156

합성 방법 13

반응 조건
1.1 Reagents: Benzoic acid, cesium salt (1:1) Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Tetrahydrofuran ;  5 - 18 h, 25 - 34 °C
참조
Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation
Le Vaillant, Franck; et al, Chemical Science, 2017, 8(3), 1790-1800

합성 방법 14

반응 조건
1.1 Catalysts: Riboflavin, 2′,3′,4′,5′-tetraacetate Solvents: Acetonitrile ;  10 min, rt; 12 h, rt
1.2 Reagents: Triethylamine ,  Sodium hydroxide Solvents: Water ;  15 min, rt
1.3 Solvents: Ethyl acetate ;  15 min, rt
참조
Decarboxylative Cyanation of Aliphatic Carboxylic Acids via Visible-Light Flavin Photocatalysis
Ramirez, Nieves P.; et al, Organic Letters, 2019, 21(5), 1368-1373

합성 방법 15

반응 조건
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  -15 °C; 25 min, -15 °C
1.2 Reagents: Ammonia Solvents: Water ;  3 h, 0 °C
1.3 Reagents: Potassium bisulfate Solvents: Water ;  pH 2 - 3
2.1 Reagents: Trifluoroacetic anhydride Solvents: Pyridine ;  0 °C; 2.5 h, 0 °C
참조
Design, synthesis and cytotoxic evaluation of a library of oxadiazole-containing hybrids
Camacho, Cristian M.; et al, RSC Advances, 2021, 11(47), 29741-29751

합성 방법 16

반응 조건
1.1 Reagents: 4-Methylmorpholine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  20 min, -10 °C
1.2 Reagents: Ammonia Solvents: Water ;  4 h
2.1 Reagents: Pyridine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran ;  2 h, -10 °C
참조
Synthesis of Boc-amino tetrazoles derived from α-amino acids
Sureshbabu, Vommina V.; et al, Synthetic Communications, 2009, 39(3), 395-406

합성 방법 17

반응 조건
1.1 30 min, rt → reflux; rt; 30 min, rt → 0 °C
2.1 Solvents: Dichloromethane ;  5 min, rt
2.2 Catalysts: Trimethylsilyl triflate ;  < 5 min, rt; 30 min, rt
3.1 Reagents: Benzoic acid, cesium salt (1:1) Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Tetrahydrofuran ;  5 - 18 h, 25 - 34 °C
참조
Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation
Le Vaillant, Franck; et al, Chemical Science, 2017, 8(3), 1790-1800

합성 방법 18

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
2.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran
2.2 Reagents: Ammonia Solvents: Tetrahydrofuran ,  Water
3.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran
참조
A convenient and general method for the preparation of tert-butoxycarbonylaminoalkanenitriles and their conversion to mono-tert-butoxycarbonylalkanediamines
Houssin, Raymond; et al, Synthesis, 1988, (3), 259-61

합성 방법 19

반응 조건
1.1 Reagents: Sodium periodate Solvents: Acetic acid ,  Water ;  4 h, reflux
2.1 30 min, rt → reflux; rt; 30 min, rt → 0 °C
3.1 Solvents: Dichloromethane ;  5 min, rt
3.2 Catalysts: Trimethylsilyl triflate ;  < 5 min, rt; 30 min, rt
4.1 Reagents: Benzoic acid, cesium salt (1:1) Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Tetrahydrofuran ;  5 - 18 h, 25 - 34 °C
참조
Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation
Le Vaillant, Franck; et al, Chemical Science, 2017, 8(3), 1790-1800

N-Boc-2-aminoacetonitrile Raw materials

N-Boc-2-aminoacetonitrile Preparation Products

추천 공급업체
Shanghai Joy Biotech Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Joy Biotech Ltd
上海帛亦医药科技有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Xiamen PinR Bio-tech Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Xiamen PinR Bio-tech Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Changzhou Guanjia Chemical Co., Ltd